molecular formula C3H6N4O2S B1530160 1H-pyrazole-4-sulfonohydrazide CAS No. 1183491-92-0

1H-pyrazole-4-sulfonohydrazide

Cat. No. B1530160
CAS RN: 1183491-92-0
M. Wt: 162.17 g/mol
InChI Key: RARHDAYNYYVITG-UHFFFAOYSA-N
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Description

1H-pyrazole-4-sulfonohydrazide is an organic compound with the molecular formula C3H6N4O2S and a molecular weight of 162.17 . It appears as a powder at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation in Drug Development

1H-pyrazole-4-sulfonohydrazide derivatives have been extensively studied for their potential in drug development, particularly as inhibitors of cyclooxygenase-2 (COX-2). For instance, a study by Penning et al. (1997) focused on the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives as potent and selective inhibitors of COX-2, leading to the development of celecoxib (Penning et al., 1997).

Catalysis and Synthesis Techniques

Innovative methods for synthesizing pyrazoles have been developed using various catalysts. Yang et al. (2021) described a silicotungstic acid (H4SiW12O40)-catalyzed cyclization method for creating 3,4-disubstituted 1H-pyrazoles. This approach was noted for its regioselectivity and use of an earth-abundant, non-toxic catalyst (Yang et al., 2021).

Zhu et al. (2013) developed a synthesis method for highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, involving a 1,3-sulfonyl shift (Zhu et al., 2013).

Chemical Properties and Structural Analysis

The structural characteristics and by-products of 1H-pyrazole-4-sulfonohydrazide derivatives have been studied. Ojala et al. (1998) investigated by-products from the preparation of acetone tosylhydrazone, including 1H-pyrazole derivatives, providing insights into their molecular structure (Ojala et al., 1998).

Dragovich et al. (2007) described a method for the regiospecific synthesis of 1H-pyrazoles containing differentiated ester moieties, demonstrating the versatility of these compounds in synthesis (Dragovich et al., 2007).

Applications in Biological Studies and Therapeutics

1H-pyrazole-4-sulfonohydrazide derivatives have shown potential in biological studies and therapeutics:

  • Mert et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and evaluated their inhibition on human carbonic anhydrase isozymes, indicating their potential in therapeutic applications (Mert et al., 2017).

  • Hamada and Abdo (2015) focused on the synthesis of acetoxysulfonamide pyrazole derivatives and their antimicrobial and antioxidant activities, highlighting their bioactive potential (Hamada & Abdo, 2015).

Future Directions

Compounds with a pyrazole-4-sulfonohydrazide scaffold, like 1H-pyrazole-4-sulfonohydrazide, show promise as potential inhibitors of succinate dehydrogenase . This suggests they could be further explored for their potential in developing new antifungal agents .

properties

IUPAC Name

1H-pyrazole-4-sulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2S/c4-7-10(8,9)3-1-5-6-2-3/h1-2,7H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARHDAYNYYVITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-4-sulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these novel 1H-pyrazole-4-sulfonohydrazide derivatives exert their antifungal activity?

A: The research indicates that these compounds act by inhibiting succinate dehydrogenase (SDH) [], a key enzyme involved in fungal respiration. Specifically, they bind to the active site of SDH, preventing the conversion of succinate to fumarate. This disruption in the respiratory chain leads to a decrease in energy production, ultimately inhibiting fungal growth. For example, compound B6 demonstrated strong inhibition of SDH enzyme activity with an IC50 value of 0.28 μg/mL []. Furthermore, morphological observations showed that compound B6 damaged the mycelium, increased cell membrane permeability, and impacted the mitochondria, all of which are consistent with the disruption of cellular respiration [].

Q2: What structural features of these compounds are important for their antifungal activity?

A: While the specific structure-activity relationship (SAR) is still under investigation, the research highlights the importance of the N'-phenyl-1H-pyrazole-4-sulfonohydrazide scaffold for antifungal activity []. Modifications to this core structure, particularly substitutions on the phenyl ring, are likely to influence the potency and selectivity against different fungal species []. Further research exploring a wider range of structural modifications will provide a more detailed understanding of the SAR and facilitate the development of even more potent and selective antifungal agents.

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